molecular formula C23H20ClFN6O B11826722 (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one

(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one

Cat. No.: B11826722
M. Wt: 450.9 g/mol
InChI Key: YSCXUVDHFWPGFP-SJORKVTESA-N
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Description

The compound (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluoropyridinyl group, a chlorobenzyl group, and a hexahydrocyclopentaimidazopyrazolopyrimidinone core. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the hexahydrocyclopentaimidazopyrazolopyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This is achieved through a substitution reaction, where a suitable chlorobenzyl halide reacts with the intermediate.

    Attachment of the fluoropyridinyl group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to introduce the fluoropyridinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, potentially altering the compound’s activity.

    Substitution: The chlorobenzyl and fluoropyridinyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and palladium catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    (6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one: shares structural similarities with other imidazopyrazolopyrimidinone derivatives.

    Fluoropyridinyl derivatives: Compounds with similar fluoropyridinyl groups may exhibit comparable biological activities.

    Chlorobenzyl derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20ClFN6O

Molecular Weight

450.9 g/mol

IUPAC Name

(11R,15S)-5-chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

InChI

InChI=1S/C23H20ClFN6O/c1-29-22(32)19-20(24)30(28-21(19)31-17-6-2-5-16(17)27-23(29)31)12-13-8-10-14(11-9-13)15-4-3-7-18(25)26-15/h3-4,7-11,16-17H,2,5-6,12H2,1H3/t16-,17+/m1/s1

InChI Key

YSCXUVDHFWPGFP-SJORKVTESA-N

Isomeric SMILES

CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)Cl

Canonical SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)Cl

Origin of Product

United States

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